molecular formula C12H12BNO2 B14067860 (2-(m-Tolyl)pyridin-4-yl)boronic acid

(2-(m-Tolyl)pyridin-4-yl)boronic acid

Cat. No.: B14067860
M. Wt: 213.04 g/mol
InChI Key: GXYABWSBPPPNDE-UHFFFAOYSA-N
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Description

(2-(m-Tolyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a m-tolyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(m-Tolyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a halogenated pyridine derivative with a metalation reagent to form an organometallic intermediate, which is then reacted with a boronic acid ester to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for (2-(m-Tolyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.

Comparison with Similar Compounds

Uniqueness: (2-(m-Tolyl)pyridin-4-yl)boronic acid is unique due to the presence of the m-tolyl group, which can influence the electronic properties and reactivity of the compound. This can lead to different reaction outcomes and selectivities compared to other boronic acids .

Properties

Molecular Formula

C12H12BNO2

Molecular Weight

213.04 g/mol

IUPAC Name

[2-(3-methylphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H12BNO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8,15-16H,1H3

InChI Key

GXYABWSBPPPNDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=CC(=C2)C)(O)O

Origin of Product

United States

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